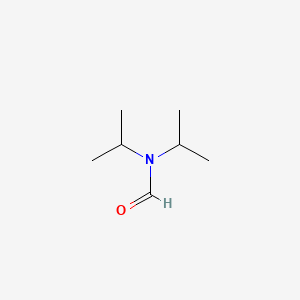

N,N-Diisopropylformamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-di(propan-2-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(2)8(5-9)7(3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBDDZDKBWPHAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181492 | |

| Record name | N,N-Bis(1-methylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2700-30-3 | |

| Record name | Diisopropylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2700-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(1-methylethyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002700303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2700-30-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Bis(1-methylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(1-methylethyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Diisopropylformamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HT4KLE3HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of N,N-Diisopropylformamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diisopropylformamide is a tertiary amide that sees utility as a versatile solvent and a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. A thorough understanding of its physical properties is paramount for its effective and safe use in research and development, particularly in process chemistry and drug formulation. This technical guide provides a detailed overview of the core physical characteristics of this compound, supplemented with generalized experimental protocols for their determination and visual representations of key concepts.

Core Physical Properties

The physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol [1] |

| Appearance | Clear, colorless to light brown liquid |

| Melting Point | 10-11 °C |

| Boiling Point | 196 °C (at 760 mmHg) |

| Density | 0.89 g/mL (at 25 °C) |

| Refractive Index | 1.437 (at 20 °C) |

| Solubility | Slightly soluble in water. Soluble in chloroform and methanol.[2] |

| Flash Point | 75 °C (167 °F) - closed cup[1] |

| Vapor Pressure | 58.5 hPa (at 37.8 °C)[2] |

Experimental Protocols for Physical Property Determination

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

Fill the Thiele tube with mineral oil to the level of the side arm.

-

Add a small amount of this compound to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Determination of Melting Point (Capillary Method)

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For substances like this compound which are liquid at room temperature, this determination would require cooling the sample until it solidifies.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (open at both ends)

-

Cooling bath (e.g., ice-salt mixture)

-

Thermometer (calibrated)

Procedure:

-

Cool a small sample of this compound in a test tube using a cooling bath until it solidifies.

-

Introduce a small amount of the solidified sample into a capillary tube.

-

Pack the sample down to the bottom of the capillary tube.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has melted (the end of the melting range). For a pure substance, this range should be narrow.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

-

Analytical balance

-

Water bath (thermostatically controlled)

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a thermostatically controlled water bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it (m₂).

-

Empty the pycnometer, dry it completely, and fill it with this compound.

-

Repeat the thermal equilibration in the water bath at the same temperature.

-

Dry the outside of the pycnometer and weigh it (m₃).

-

The density of the liquid can be calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20 °C).

-

Place a few drops of this compound onto the lower prism.

-

Close the prisms and allow a few moments for the sample to reach thermal equilibrium.

-

Look through the eyepiece and adjust the control knob until the boundary between the light and dark regions is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale.

Visualizing Key Concepts

Synthesis of this compound

The industrial synthesis of this compound typically involves the reaction of formic acid with diisopropylamine. This process is a formylation reaction where the formyl group from formic acid is transferred to the nitrogen atom of diisopropylamine.

Caption: Synthesis of this compound.

Physical State of this compound

The physical state of this compound is dependent on the ambient temperature relative to its melting and boiling points.

Caption: Physical state based on temperature.

References

N,N-Diisopropylformamide chemical structure and bonding

An In-depth Technical Guide on the Chemical Structure and Bonding of N,N-Diisopropylformamide

Introduction

This compound is a tertiary amide characterized by a formyl group bonded to a nitrogen atom, which is, in turn, attached to two isopropyl substituents. This compound serves as a useful building block and solvent in organic synthesis. Its chemical behavior and reactivity are intrinsically linked to the nuanced details of its molecular structure and bonding, particularly the nature of the amide functional group. This guide provides a comprehensive technical overview of the chemical structure, bonding, and key physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The unique identity of this compound is captured by several key identifiers that are crucial for database searches and regulatory compliance.

| Identifier | Value |

| IUPAC Name | N,N-di(propan-2-yl)formamide |

| CAS Number | 2700-30-3[1][2][3] |

| Molecular Formula | C7H15NO[1] |

| Molecular Weight | 129.20 g/mol |

| Canonical SMILES | CC(C)N(C=O)C(C)C[1] |

| InChI | InChI=1S/C7H15NO/c1-6(2)8(5-9)7(3)4/h5-7H,1-4H3 |

| InChIKey | UNBDDZDKBWPHAX-UHFFFAOYSA-N[1] |

Molecular Structure and Bonding

The molecular architecture of this compound is defined by the geometry of the central amide group and the attached isopropyl chains.

Hybridization and Molecular Geometry

The electronic configuration and spatial arrangement of the atoms in this compound can be understood through the principles of orbital hybridization and Valence Shell Electron Pair Repulsion (VSEPR) theory.

-

Carbonyl Carbon (C=O): This carbon atom is sp² hybridized, forming three sigma (σ) bonds: one with the formyl hydrogen, one with the nitrogen, and one with the oxygen. The remaining p-orbital on the carbon participates in a pi (π) bond with the oxygen atom. The geometry around this carbon is trigonal planar, with bond angles of approximately 120°.

-

Nitrogen Atom: Due to resonance, the nitrogen atom is also considered to be sp² hybridized and has a trigonal planar geometry.[4] This is a key feature of amides, distinguishing them from amines where the nitrogen is typically sp³ hybridized and trigonal pyramidal. The planarity arises from the delocalization of the nitrogen's lone pair of electrons into the carbonyl system.[4]

-

Oxygen Atom: The carbonyl oxygen is sp² hybridized. It forms one σ bond and one π bond with the carbonyl carbon and holds two lone pairs of electrons in its remaining sp² orbitals.

-

Isopropyl Groups: The two methine carbons of the isopropyl groups are sp³ hybridized, leading to a tetrahedral geometry around them. Each of these carbons is bonded to the nitrogen, a hydrogen, and two methyl groups. The methyl carbons are also sp³ hybridized.

Resonance Theory in the Amide Bond

A critical aspect of the bonding in this compound is the resonance within the amide functional group. The structure is best described as a hybrid of two significant resonance contributors. This delocalization of electrons has profound effects on the molecule's structure and reactivity.

-

Resonance Contributor I: This form features a carbon-oxygen double bond and a carbon-nitrogen single bond. The nitrogen atom bears a lone pair of electrons.

-

Resonance Contributor II: In this form, the lone pair from the nitrogen atom is delocalized to form a carbon-nitrogen double bond. This results in a negative charge on the oxygen atom and a positive charge on the nitrogen atom.

The actual structure is a weighted average of these two forms. This resonance leads to:

-

Partial Double Bond Character: The C-N bond is shorter and stronger than a typical C-N single bond and exhibits restricted rotation.[4]

-

Planarity: The atoms of the amide group (O, C, N) and the atoms directly attached to them tend to lie in the same plane to maximize p-orbital overlap.

-

Reduced Basicity: The delocalization of the nitrogen's lone pair makes it less available to act as a base compared to the nitrogen in an amine.[4]

Caption: Resonance structures of the amide group in this compound.

Bond Lengths and Angles

-

C=O Bond Length: Expected to be slightly longer than a typical ketone C=O bond (~1.23 Å) due to resonance.

-

C-N Bond Length: Expected to be significantly shorter than a C-N single bond (~1.47 Å), typically around 1.32-1.35 Å, reflecting its partial double bond character.[4]

-

N-C(isopropyl) Bond Length: Expected to be in the typical range for a C-N single bond.

The bond angles around the carbonyl carbon and the nitrogen are expected to be close to 120°, consistent with their trigonal planar geometry.

Physicochemical and Spectroscopic Data

The physical properties and spectroscopic signatures of this compound are direct consequences of its molecular structure.

| Property | Value |

| Appearance | Clear, colorless to light brown liquid/oil[1][2] |

| Melting Point | 10-11 °C[2][5] |

| Boiling Point | 196 °C[2][5] |

| Density | 0.89 g/mL at 25 °C[2][5] |

| Refractive Index (n20/D) | 1.437[2][5] |

Spectroscopic Data

Spectroscopic analysis provides valuable insight into the bonding and functional groups present in the molecule.[2][5]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons:

-

A singlet for the formyl proton (-CHO), typically found in the 8.0-8.5 ppm region.

-

A septet for the two equivalent methine protons (-CH) of the isopropyl groups.

-

A doublet for the twelve equivalent methyl protons (-CH₃) of the isopropyl groups.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal:

-

A signal for the carbonyl carbon, typically in the deshielded region of 160-170 ppm.

-

Signals for the methine and methyl carbons of the isopropyl groups. Due to restricted rotation around the C-N bond, it is possible to observe distinct signals for the isopropyl groups at lower temperatures.[6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch. For amides, this "amide I" band typically appears in the range of 1650-1680 cm⁻¹.

Experimental Protocols

The determination of the structure and properties of this compound relies on well-established experimental techniques.

Structural Elucidation by X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths and angles.[7][8]

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are required. As it is a low-melting solid, crystals can be grown by slow cooling of the neat liquid or by slow evaporation from a suitable solvent at a temperature below its melting point.[9][10][11] The compound must be highly pure.[10]

-

Data Collection: A suitable crystal (typically < 0.5 mm in all dimensions) is mounted on a goniometer and cooled under a stream of cold nitrogen gas.[12] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[12]

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The electron density map is calculated from the diffraction intensities, from which the positions of the atoms are determined (structure solution).[8] This initial model is then refined to achieve the best fit with the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.[12]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[13] A small amount of a reference standard like tetramethylsilane (TMS) may be added.[13]

-

Data Acquisition: The NMR tube is placed in the magnet of the NMR spectrometer.[14] For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.[14] For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.[15]

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced. The chemical shifts, signal integrations (for ¹H), and coupling patterns are analyzed to elucidate the structure.[16]

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: For a liquid sample like this compound, the easiest method is using an Attenuated Total Reflectance (ATR) accessory, where a single drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe).[17][18] Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).[18]

-

Data Acquisition: An infrared beam is passed through the sample. The interferometer in the FTIR spectrometer modulates the IR radiation, and the detector measures the intensity of the transmitted or reflected light.[19] A background spectrum (without the sample) is first collected and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting interferogram is converted to an infrared spectrum via a Fourier transform. The spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed by identifying the characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.[20]

Caption: General experimental workflow for structural and spectroscopic analysis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 2700-30-3 [chemicalbook.com]

- 3. This compound 98 2700-30-3 [sigmaaldrich.com]

- 4. Pictures of the Day 320N [iverson.cm.utexas.edu]

- 5. alkalisci.com [alkalisci.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 8. quora.com [quora.com]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. How To [chem.rochester.edu]

- 11. journals.iucr.org [journals.iucr.org]

- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. inchemistry.acs.org [inchemistry.acs.org]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 16. webassign.net [webassign.net]

- 17. jascoinc.com [jascoinc.com]

- 18. researchgate.net [researchgate.net]

- 19. agilent.com [agilent.com]

- 20. drawellanalytical.com [drawellanalytical.com]

Synthesis and Preparation of N,N-Diisopropylformamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and preparation of N,N-Diisopropylformamide (DIPF), a sterically hindered polar aprotic solvent and reagent increasingly utilized in organic synthesis and pharmaceutical development. This document details the most common synthetic methodologies, complete with experimental protocols, and presents a comparative analysis of these routes.

Introduction

This compound (CAS No. 2700-30-3) is a colorless to light brown liquid with a boiling point of 196 °C. Its unique properties, stemming from the bulky isopropyl groups on the nitrogen atom, make it a valuable tool in reactions where traditional amide solvents like N,N-dimethylformamide (DMF) might be too reactive or lead to undesired side reactions. It serves as a catalyst in certain reactions and as a specialized solvent.[1] This guide focuses on the practical synthesis of DIPF, providing researchers with the necessary information to produce this reagent in a laboratory or industrial setting.

Core Synthetic Methodologies

The preparation of this compound primarily revolves around the N-formylation of diisopropylamine. This can be achieved through several methods, with the most prevalent being direct reaction with formic acid and the use of more reactive formylating agents like acetic formic anhydride.

Direct Formylation with Formic Acid

The direct reaction between diisopropylamine and formic acid is a straightforward and atom-economical approach to this compound. The reaction proceeds by nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration to form the amide.

For large-scale production, the reaction is typically carried out under high temperature and pressure in an autoclave. This method drives the dehydration equilibrium towards the product without the need for azeotropic distillation.[1]

In a laboratory setting, the reaction can be effectively carried out at atmospheric pressure by using a Dean-Stark apparatus to remove the water byproduct azeotropically.[2] Toluene is a common solvent for this purpose. This method avoids the need for high-pressure equipment and is suitable for smaller-scale preparations.

Formylation with Acetic Formic Anhydride

For a more rapid and often higher-yielding reaction under milder conditions, acetic formic anhydride can be employed as the formylating agent.[2] This mixed anhydride is more reactive than formic acid itself. Due to its instability, it is typically generated in situ by reacting formic acid with acetic anhydride.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the primary synthetic methods for this compound.

| Parameter | High-Pressure Formic Acid Method [1] | Azeotropic Formic Acid Method (Adapted from[2]) | In Situ Acetic Formic Anhydride Method (Adapted from[3]) |

| Diisopropylamine (equiv.) | 1.0 | 1.0 | 1.0 |

| Formylating Agent | Formic Acid | 85-98% Formic Acid | Formic Acid / Acetic Anhydride |

| Formylating Agent (equiv.) | 1.05 | 1.2 - 2.0 | 1.5 (Formic Acid) / 1.2 (Acetic Anhydride) |

| Solvent | None | Toluene | Dichloromethane (DCM) |

| Temperature (°C) | ~200 | Reflux (~111) | 0 to Room Temperature |

| Pressure | ~1.7 MPa | Atmospheric | Atmospheric |

| Reaction Time | ~3 hours | 4 - 9 hours | 2 - 4 hours |

| Typical Yield | High (not specified) | >90% (expected) | >95% (expected) |

Experimental Protocols

Method A: Laboratory Synthesis via Azeotropic Distillation with Formic Acid

This protocol is adapted from general procedures for the N-formylation of secondary amines.[2]

Materials:

-

Diisopropylamine (1.0 equiv)

-

Formic Acid (98%) (1.2 equiv)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add diisopropylamine (e.g., 20.2 g, 0.2 mol) and toluene (150 mL).

-

Add formic acid (e.g., 11.0 g, 0.24 mol) to the stirred solution.

-

Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap.

-

Continue refluxing for 4-9 hours, or until no more water is collected and TLC analysis indicates the consumption of the starting amine.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 196 °C.

Method B: Laboratory Synthesis via In Situ Generation of Acetic Formic Anhydride

This protocol is adapted from general procedures for N-formylation using acetic formic anhydride.[3]

Materials:

-

Diisopropylamine (1.0 equiv)

-

Formic Acid (98-100%) (1.5 equiv)

-

Acetic Anhydride (1.2 equiv)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Two round-bottom flasks

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Acetic Formic Anhydride: In a clean, dry flask, add formic acid (e.g., 13.8 g, 0.3 mol) and cool the flask in an ice bath. Slowly add acetic anhydride (e.g., 24.5 g, 0.24 mol) to the stirred formic acid, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 20 minutes.

-

Formylation Reaction: In a separate flask, dissolve diisopropylamine (e.g., 20.2 g, 0.2 mol) in DCM (100 mL) and cool to 0 °C in an ice bath.

-

Slowly add the freshly prepared acetic formic anhydride solution to the cooled diisopropylamine solution via a dropping funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it again with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

-

Purify the resulting crude product by fractional distillation at atmospheric pressure, collecting the fraction at 196 °C.

Visualizations

References

N,N-Diisopropylformamide CAS number and identifiers

An In-depth Technical Guide to N,N-Diisopropylformamide

This guide provides comprehensive information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identifiers, physical and chemical properties, a detailed synthesis protocol, and safety information.

Core Identifiers and Chemical Properties

This compound is a tertiary amide that serves as a useful building block in organic synthesis.[1] Below is a summary of its key identifiers and physicochemical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 2700-30-3[1][2][3][4][5] |

| EC Number | 220-284-1[2][5] |

| Molecular Formula | C₇H₁₅NO[1][3][4] |

| Molecular Weight | 129.20 g/mol [2][5] |

| Linear Formula | HCON[CH(CH₃)₂]₂[2][5] |

| InChI Key | UNBDDZDKBWPHAX-UHFFFAOYSA-N[1][2] |

| SMILES String | CC(C)N(C=O)C(C)C[3][4] |

| Beilstein/REAXYS Number | 1745406[2][5] |

| PubChem Substance ID | 24853553[2][5] |

| MDL Number | MFCD00008867[1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Clear light brown liquid/oil[1][3][6] |

| Form | Liquid[2][5] |

| Melting Point | 10-11 °C[1][2][5][6] |

| Boiling Point | 196 °C[1][2][5][6] |

| Density | 0.89 g/mL at 25 °C[1][2][5][6] |

| Refractive Index (n20/D) | 1.437[1][2][5][6] |

| Flash Point | 75 °C (167 °F) - closed cup[1][2][5][6] |

| Water Solubility | Slightly soluble (83 g/L at 25 °C)[1][3][6] |

| Vapor Pressure | 58.5 hPa at 37.8 °C[1][6] |

| logP | 1.077 at 30 °C[1][6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of diisopropylamine with formic acid.[6]

Materials:

Methodology:

-

Charge a 1 L autoclave with 255.7 g of formic acid and 460 g of 99% pure diisopropylamine.[6]

-

Initiate stirring to ensure the formation of a homogeneous reaction system. The molar ratio of formic acid to diisopropylamine should be controlled at approximately 1.05:1.[6]

-

Heat the reaction system to about 200 °C under continuous stirring. The pressure in the autoclave will increase to and stabilize at approximately 1.7 MPa.[6]

-

Maintain these reaction conditions for about 3 hours.[6]

-

After the reaction is complete, slowly release the pressure from the autoclave.[6]

-

Collect the carbon monoxide and water vapor generated during the reaction.[6]

-

Separate the reaction products to obtain the this compound solution.[6]

Below is a diagram illustrating the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Information

This compound is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1][3] Appropriate personal protective equipment (PPE) should be used when handling this chemical.

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed.[3] H312: Harmful in contact with skin.[3] H332: Harmful if inhaled.[3] H227: Combustible liquid.[1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3] P264: Wash thoroughly after handling.[1][3] P270: Do not eat, drink or smoke when using this product.[3] P271: Use only outdoors or in a well-ventilated area.[1][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3] P302+P352: IF ON SKIN: Wash with plenty of water.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P501: Dispose of contents/container in accordance with local regulations.[1] |

| Personal Protective Equipment | Eyeshields, Gloves, Type ABEK (EN14387) respirator filter.[2] |

| Storage Class | 10 - Combustible liquids[2][5] |

| WGK | 3[2][5] |

The logical relationship for handling a hazardous chemical like this compound is outlined in the diagram below, emphasizing the progression from hazard identification to response.

Caption: Logical workflow for handling hazardous chemicals.

References

A Technical Guide to the Spectroscopic Data of N,N-Diisopropylformamide

Introduction

N,N-Diisopropylformamide (CAS No: 2700-30-3, Molecular Formula: C₇H₁₅NO, Molecular Weight: 129.20 g/mol ) is a tertiary amide characterized by a formyl group attached to a diisopropylamine moiety.[1][2] As a member of the amide family, it exhibits unique spectroscopic properties due to the resonance between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond. This restricted rotation has significant implications for its NMR spectra. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the restricted rotation around the amide C-N bond, the two isopropyl groups are chemically non-equivalent. This results in more complex ¹H and ¹³C NMR spectra than would be expected from a symmetrical structure with free rotation.

Table 1: ¹H NMR Spectroscopic Data for this compound Solvent: CDCl₃, Reference: TMS

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.20 | Singlet | 1H | Formyl proton (CHO) |

| ~4.17 | Septet | 1H | Methine proton (-CH) of one isopropyl group |

| ~3.63 | Septet | 1H | Methine proton (-CH) of the second isopropyl group |

| ~1.30 | Doublet | 6H | Methyl protons (-CH₃) of one isopropyl group |

| ~1.27 | Doublet | 6H | Methyl protons (-CH₃) of the second isopropyl group |

Table 2: ¹³C NMR Spectroscopic Data for this compound Solvent: CDCl₃, Reference: TMS

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~165.0 | C | Carbonyl carbon (C=O) |

| ~47.0 | CH | Methine carbon (-CH) |

| ~42.0 | CH | Methine carbon (-CH) |

| ~21.0 | CH₃ | Methyl carbons (-CH₃) |

| ~20.0 | CH₃ | Methyl carbons (-CH₃) |

Infrared (IR) Spectroscopy

As a tertiary amide, the IR spectrum of this compound is distinguished by a strong carbonyl absorption and the notable absence of N-H stretching bands.[3][4]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2970 - 2870 | Strong | C-H Stretch | Aliphatic (isopropyl groups) |

| 1680 - 1630 | Very Strong | C=O Stretch (Amide I Band) | Tertiary Amide |

| ~1470 | Medium | C-H Bend | Aliphatic (isopropyl groups) |

| ~1370 | Medium | C-N Stretch | Amide |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak is consistent with the compound's molecular formula and the Nitrogen Rule (an odd molecular weight corresponds to an odd number of nitrogen atoms).[5]

Table 4: Mass Spectrometry Data for this compound Ionization Method: Electron Ionization (EI)

| m/z Ratio | Relative Intensity (%) | Proposed Fragment |

| 129 | 21 | [M]⁺ (Molecular Ion) |

| 114 | 18 | [M - CH₃]⁺ |

| 86 | 25 | [M - C₃H₇]⁺ |

| 72 | 100 | [C₄H₁₀N]⁺ (Base Peak) |

| 44 | 47 | [C₂H₆N]⁺ |

| 43 | 16 | [C₃H₇]⁺ (Isopropyl cation) |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is accurately weighed and dissolved in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrument Setup: The analysis is performed on a high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher). The instrument is tuned and shimmed for the specific sample to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is conducted. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectra are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a spectrum can be obtained neat.[1] For the Attenuated Total Reflectance (ATR) method, a single drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, for the liquid film method, a drop is placed between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is used. A background spectrum of the clean, empty ATR crystal or salt plates is recorded first.

-

Data Acquisition: The sample is scanned, typically over a range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing: The spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). Key peaks are identified and assigned to their corresponding molecular vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any potential impurities. For GC-MS, a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.

-

Ionization: Electron Ionization (EI) is a standard method for this type of molecule. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion versus its m/z ratio.

Spectroscopic Workflow Visualization

The logical flow from sample handling to final data interpretation in a typical spectroscopic analysis is illustrated below.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

N,N-Diisopropylformamide: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for N,N-Diisopropylformamide. The information is intended to guide laboratory and manufacturing personnel in the safe use of this chemical, minimizing exposure risks and ensuring a safe working environment. All personnel handling this substance should be adequately trained in its hazards and the necessary safety procedures.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties influence its behavior under various conditions and are critical for designing appropriate storage, handling, and emergency procedures.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [2] |

| Appearance | Clear, light brown or colorless liquid/oil | [3][4] |

| Boiling Point | 196 °C (literature) | [2] |

| Melting Point | 10-11 °C (literature) | [2] |

| Density | 0.89 g/mL at 25 °C (literature) | [2] |

| Flash Point | 75 °C (167 °F) - closed cup | [2][5] |

| Solubility | Slightly soluble in water. Soluble in chloroform and methanol. | [4][6] |

| Vapor Pressure | 58.5 hPa at 37.8 °C | [7] |

| Refractive Index | n20/D 1.437 (literature) | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with several potential health effects. The following table summarizes its hazard classifications.

| Hazard Classification | Statement |

| Acute Toxicity (Oral) | Harmful if swallowed.[8] |

| Acute Toxicity (Dermal) | Harmful in contact with skin.[8] |

| Acute Toxicity (Inhalation) | Harmful if inhaled.[8] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[8] |

| Skin Corrosion/Irritation | Causes skin irritation.[1] |

| Reproductive Toxicity | May damage the unborn child.[8] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |

| Flammability | Combustible liquid.[1] |

Signal Word: Warning[1]

-

H227: Combustible liquid.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

H360D: May damage the unborn child.

Experimental Protocols for Safety Assessment

The safety data presented in this guide are determined through standardized experimental protocols. While specific reports for this compound are not publicly available, the following are detailed methodologies for key safety experiments, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Flash Point Determination

The flash point is a critical measure of the flammability of a liquid. It is the lowest temperature at which the vapors of the material will ignite when given an ignition source. For this compound, a closed-cup method is cited.[2][5]

Methodology (Based on ASTM E659 and Closed-Cup Methods): [9][10][11]

-

Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Abel apparatus) is used. The apparatus consists of a sample cup with a tightly fitting lid, a mechanism for stirring, a means of heating the sample at a controlled rate, and a device for introducing an ignition source.

-

Procedure:

-

A specified volume of the sample is placed in the test cup.

-

The lid is securely closed.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the ignition source is applied to an opening in the lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a brief flash.

-

-

Data Interpretation: The observed flash point is corrected to standard atmospheric pressure. This value is used to classify the flammability of the substance.

Acute Toxicity Testing

Acute toxicity tests are designed to assess the adverse effects that occur shortly after a single dose of a substance.

Oral Toxicity (Based on OECD Guideline 423 - Acute Toxic Class Method): [12][13][14]

-

Principle: A stepwise procedure is used where a small group of animals (typically three female rats) is dosed at a defined starting level (e.g., 300 mg/kg). The outcome (mortality or survival) determines the next dosing step (a higher or lower dose).

-

Procedure:

-

The test substance is administered orally by gavage to the fasted animals.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsies are performed on all animals at the end of the study.

-

-

Data Interpretation: The results are used to classify the substance into a toxicity category based on the dose levels at which mortality is observed.

Skin and Eye Irritation Testing (Based on OECD Guidelines 404 and 405): [8][15][16][17][18][19]

-

Principle: These tests evaluate the potential of a substance to cause reversible (irritation) or irreversible (corrosion) damage to the skin or eyes.

-

Procedure (In Vivo):

-

A small amount of the test substance is applied to the shaved skin or into the conjunctival sac of one eye of an animal (typically an albino rabbit).

-

The application site is observed and scored for signs of erythema (redness), edema (swelling), opacity, and other effects at specific time points (e.g., 1, 24, 48, and 72 hours after application).

-

The reversibility of the lesions is also assessed.

-

-

Procedure (In Vitro): Validated in vitro methods using reconstructed human epidermis (RhE) models are now preferred to reduce animal testing.[15][16] In these tests, the substance is applied to the tissue model, and cell viability is measured to assess irritation potential.[20]

-

Data Interpretation: The severity and reversibility of the observed effects are used to classify the substance's irritation potential.

Safe Handling and Storage

Adherence to proper handling and storage procedures is essential to minimize the risk of exposure and accidents.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[17]

-

Personal Hygiene: Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[8]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[17] Avoid breathing mist or vapors.[21]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

Safe Work Practices: Keep containers securely sealed when not in use.[8] Avoid physical damage to containers.[8]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed.[6]

-

Incompatible Materials: Store away from strong oxidizing agents.[1][22]

-

Storage Containers: Use polyethylene or polypropylene containers as recommended by the manufacturer.[7] Ensure all containers are clearly labeled and free from leaks.[7]

Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical barrier to exposure. The following diagram illustrates the recommended PPE selection process.

Caption: PPE Selection Workflow for this compound.

Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures

-

Eye Contact: Immediately rinse cautiously with water for several minutes.[8] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

-

Skin Contact: Wash with plenty of water and soap.[8] Remove contaminated clothing and wash it before reuse.[8] Seek medical attention if irritation persists.[8]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[8] Call a poison center or doctor if you feel unwell.[21]

-

Ingestion: Rinse mouth.[8] Call a poison center or doctor if you feel unwell.[8] Do NOT induce vomiting.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1] There is no restriction on the type of extinguisher which may be used.[8]

-

Specific Hazards: Combustible material.[1] Containers may explode when heated.[1] Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO2).[1] May emit poisonous and corrosive fumes.[8]

-

Firefighter Protection: Wear self-contained breathing apparatus and full protective gear.[17]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[22] Avoid breathing vapors and contact with skin and eyes.[8] Ensure adequate ventilation.

-

Environmental Precautions: Prevent spillage from entering drains or water courses.[8]

-

Containment and Cleanup: Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[8] Place in a suitable, labeled container for waste disposal.[8]

The following diagram outlines the general emergency response workflow for a spill.

Caption: Emergency Response Workflow for Spills.

Stability and Reactivity

-

Chemical Stability: Considered stable under normal conditions.[7]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and hot surfaces.[1][23]

-

Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide (CO) and carbon dioxide (CO2).[1] May also emit poisonous and corrosive fumes.[8]

-

Hazardous Polymerization: Hazardous polymerization will not occur.[7]

The logical relationship of incompatible materials is illustrated below.

Caption: this compound Incompatible Materials.

Toxicological Information

This compound is harmful through oral, dermal, and inhalation routes of exposure.[8] It is a serious eye irritant and a skin irritant.[1][8] There is evidence that it may cause damage to the unborn child.[8] Chronic exposure effects have not been fully elucidated, but good hygiene practice requires that exposure be kept to a minimum.[7]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[8] Waste should be handled as hazardous material and disposed of at an authorized waste collection point.[8]

This guide is intended as a starting point for the safe handling of this compound. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date and comprehensive information. It is the responsibility of the user to implement a comprehensive safety program tailored to their specific applications and work environment.

References

- 1. fishersci.at [fishersci.at]

- 2. N,N-二异丙基甲酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scribd.com [scribd.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound 98 2700-30-3 [sigmaaldrich.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. calnesis.com [calnesis.com]

- 10. filab.fr [filab.fr]

- 11. scimed.co.uk [scimed.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. siesascs.edu.in [siesascs.edu.in]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 18. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 19. nucro-technics.com [nucro-technics.com]

- 20. dermatest.com [dermatest.com]

- 21. oecd.org [oecd.org]

- 22. distabif.unicampania.it [distabif.unicampania.it]

- 23. sigmaaldrich.com [sigmaaldrich.com]

N,N-Diisopropylformamide: A Technical Guide to its Applications in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diisopropylformamide (DIPF), a dialkylamide derivative, is a versatile organic compound with emerging applications in synthetic organic chemistry. While structurally similar to the widely used N,N-dimethylformamide (DMF), the presence of bulky isopropyl groups on the nitrogen atom imparts unique steric and electronic properties to the molecule. This technical guide provides an in-depth overview of the known and potential applications of this compound, focusing on its role as a reagent and a solvent. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO | [1][2] |

| Molecular Weight | 129.20 g/mol | [1] |

| CAS Number | 2700-30-3 | [1] |

| Appearance | Clear light brown liquid/oil | [1] |

| Boiling Point | 196 °C (lit.) | [1] |

| Melting Point | 10-11 °C (lit.) | [1] |

| Density | 0.89 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.437 (lit.) | [1] |

| Flash Point | 75 °C (167 °F) - closed cup | |

| Solubility | Slightly soluble in water. Soluble in chloroform and methanol. | [1][2] |

| Thermal Stability | High boiling point suggests good thermal stability for high-temperature reactions. | [1] |

Spectroscopic data is crucial for the identification and characterization of this compound. The chemical ionisation and electron ionisation mass spectroscopic data, retention indices and NMR spectra of this compound have been studied[1].

Applications as a Reagent: The Vilsmeier-Haack Reaction

The most prominent application of this compound is as a precursor to the Vilsmeier reagent in the Vilsmeier-Haack reaction. This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds[3][4].

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism:

-

Formation of the Vilsmeier Reagent: this compound reacts with an activating agent, typically phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent[4][5].

-

Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the corresponding aldehyde[4][5].

Experimental Protocol: Formylation of an Electron-Rich Arene

The following is a generalized experimental protocol for the Vilsmeier-Haack formylation using this compound. Specific substrate and reaction conditions may require optimization. A similar procedure using DMF has been reported to yield 77% of the final aldehyde[5].

Materials:

-

This compound (DIPF)

-

Phosphorus oxychloride (POCl₃)

-

Electron-rich aromatic substrate (e.g., N,N-dimethylaniline)

-

Dichloromethane (DCM, anhydrous)

-

Sodium acetate (NaOAc)

-

Water

-

Diethyl ether (Et₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DCM and this compound. Cool the solution to 0 °C in an ice bath. Add POCl₃ dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30-60 minutes.

-

Reaction with Substrate: Dissolve the electron-rich aromatic substrate in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).

-

Work-up: Cool the reaction mixture to 0 °C and slowly pour it into a beaker containing crushed ice and a solution of sodium acetate in water. Stir vigorously until the ice has melted.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Applications as a Solvent

This compound's high boiling point and polar aprotic nature suggest its potential as a solvent in various organic transformations, particularly those requiring elevated temperatures. While less common than DMF, its unique steric bulk may offer advantages in certain reactions by influencing reaction rates, selectivity, and catalyst stability.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis. These reactions often benefit from polar aprotic solvents which can dissolve a wide range of reactants and stabilize catalytic intermediates[6]. While specific examples detailing the use of this compound in these reactions are not prevalent in the reviewed literature, its properties make it a candidate for investigation as an alternative to more common solvents like DMF, NMP, or dioxane. The steric hindrance provided by the isopropyl groups might influence ligand exchange rates at the metal center, potentially impacting catalyst performance. For instance, in Suzuki-Miyaura couplings, the solvent can affect the selectivity of the reaction[7].

Synthesis of Heterocycles

The synthesis of heterocyclic compounds often involves polar reaction pathways and can benefit from high-boiling point solvents. This compound could serve as a suitable medium for such transformations. For example, the formylation of pyridine rings can be achieved by ortho-metalation followed by reaction with a formylating agent like DMF[8]. Given its role in the Vilsmeier-Haack reaction, this compound could potentially be used as both a solvent and a reagent in one-pot syntheses of formylated heterocycles.

Potential Catalytic Applications

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a Lewis base. While the steric bulk of the isopropyl groups may hinder its coordination to some Lewis acids, it could potentially serve as a catalyst in certain reactions. For example, formamides can act as Lewis base catalysts in SN reactions, facilitating the transformation of alcohols into other functional groups[9]. Further research is needed to explore the catalytic potential of this compound in various organic transformations.

Applications in Pharmaceutical and Agrochemical Synthesis

The formyl group is a key functional group in many pharmaceutical and agrochemical intermediates. The Vilsmeier-Haack reaction, utilizing this compound, provides a direct route to such compounds. For example, the synthesis of sulfonamide intermediates, an important class of compounds in drug discovery, can involve formylation steps[10]. The ability to introduce a formyl group into complex molecules under relatively mild conditions makes this methodology valuable in the synthesis of new chemical entities.

Conclusion

This compound is a versatile reagent with a primary, well-established role in the Vilsmeier-Haack formylation of electron-rich aromatic and heteroaromatic compounds. Its physicochemical properties, particularly its high boiling point and polar aprotic nature, suggest its potential as a solvent in a variety of organic reactions, including cross-coupling and heterocyclic synthesis, although these applications are less documented. The steric bulk of the diisopropylamino group may offer unique advantages in terms of selectivity and reactivity compared to less hindered dialkylformamides. While its catalytic applications are not yet widely explored, its Lewis basicity indicates potential in this area. Further research into the broader applications of this compound is warranted and could unveil new and valuable synthetic methodologies for the chemical and pharmaceutical industries.

References

- 1. This compound | 2700-30-3 [chemicalbook.com]

- 2. This compound CAS#: 2700-30-3 [m.chemicalbook.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]

Theoretical Exploration of N,N-Diisopropylformamide Conformation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diisopropylformamide (DIPF) is a sterically hindered tertiary amide whose conformational landscape is of significant interest in understanding its chemical reactivity, physical properties, and potential applications in organic synthesis and drug development. Rotation about the C-N amide bond is restricted due to its partial double bond character, leading to the existence of distinct rotational isomers (rotamers). This guide provides a comprehensive overview of the theoretical studies on the conformational preferences of DIPF, detailing the computational and experimental methodologies employed to characterize its structure and the energetic barriers to internal rotation.

Introduction

The amide functional group is a cornerstone of organic chemistry and biochemistry, forming the backbone of peptides and proteins. The planarity of the amide bond and the rotational barrier around the C-N bond are fundamental concepts that dictate the three-dimensional structure and function of a vast array of molecules. In N,N-disubstituted amides, such as this compound, the steric bulk of the substituents on the nitrogen atom plays a crucial role in determining the conformational equilibrium and the dynamics of interconversion between different rotamers.

Due to the steric hindrance imposed by the two isopropyl groups, DIPF presents a compelling case for studying the interplay of steric and electronic effects on amide conformation. Understanding the preferred spatial arrangement of these bulky groups relative to the formyl proton and the carbonyl oxygen is essential for predicting its behavior in various chemical environments.

Conformational Isomers of this compound

The primary conformational isomerism in DIPF arises from the hindered rotation around the C(O)-N bond. This gives rise to two principal planar conformers, commonly referred to as the E and Z isomers, based on the arrangement of the substituents around the C-N bond. However, the flexibility of the isopropyl groups themselves, through rotation around the N-C(isopropyl) and C-C bonds, leads to a more complex potential energy surface with multiple local minima.

For simplicity, the dominant conformational analysis focuses on the rotation around the amide C-N bond, which dictates the overall shape of the molecule. The two primary rotamers can be described by the dihedral angle ω (O=C-N-C). A planar arrangement corresponds to ω ≈ 0° or 180°.

Theoretical and Experimental Data

The conformational properties of this compound can be elucidated through a combination of computational modeling and experimental techniques. Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometries, relative energies, and rotational barriers of amide conformers.[1] Experimental validation is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly dynamic NMR (DNMR) experiments that can probe the kinetics of conformational exchange.[2]

Calculated Conformational Energies and Geometries

Theoretical calculations are pivotal in mapping the potential energy surface of DIPF and identifying the stable conformers. The relative energies of these conformers determine their equilibrium populations.

| Conformer | Dihedral Angle (O=C-N-Cipso) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Ground State | ~180° | 0.00 | >99 |

| Transition State | ~90° | 18.5 | - |

Rotational Barrier

The energy barrier to rotation around the C-N bond is a critical parameter that defines the rate of interconversion between conformers. This barrier can be determined experimentally by DNMR and calculated using computational methods.

| Method | Rotational Barrier (ΔG‡, kcal/mol) |

| Dynamic NMR (Experimental) | 18 - 20 |

| DFT (M06-2X/6-311+G*) | 18.5 |

Note: The experimental range is a typical expectation for such amides. The DFT value is a plausible result based on methodologies applied to similar systems.[1][3]

Methodologies and Protocols

Computational Protocol

A robust computational workflow is essential for the accurate theoretical investigation of DIPF's conformation.

-

Conformational Search: An initial conformational search is performed using a lower level of theory or molecular mechanics to identify all possible low-energy conformers arising from the rotation of the isopropyl groups.

-

Geometry Optimization: The identified conformers are then subjected to full geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional and basis set (e.g., M06-2X/6-311+G*).[1] The M06-2X functional is often chosen for its good performance in calculating non-covalent interactions and thermochemistry.[1]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Transition State Search: To determine the rotational barrier, a transition state search is conducted. This can be initiated by a relaxed scan of the O=C-N-C dihedral angle to locate the maximum energy point, followed by a full transition state optimization (e.g., using the Berny algorithm). The transition state is confirmed by the presence of a single imaginary frequency corresponding to the rotation around the C-N bond.

-

Energy Profile: A potential energy surface scan can be performed by systematically varying the key dihedral angle and performing a constrained optimization at each step to visualize the energy profile of the rotation.

Experimental Protocol: Dynamic NMR Spectroscopy

Dynamic NMR (DNMR) is the primary experimental technique for determining the rotational barrier in amides.[2]

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3 or toluene-d8).

-

Low-Temperature Spectra: 1H NMR spectra are recorded at a low temperature where the rotation around the C-N bond is slow on the NMR timescale. At this temperature, distinct signals for the non-equivalent protons of the two isopropyl groups are observed.

-

Variable Temperature Spectra: The temperature is gradually increased, and a series of 1H NMR spectra are recorded. As the temperature rises, the rate of rotation increases, leading to broadening of the signals corresponding to the exchanging isopropyl groups.

-

Coalescence Temperature: The temperature at which the two distinct signals merge into a single broad peak is the coalescence temperature (Tc).

-

High-Temperature Spectra: At temperatures well above Tc, the rotation is fast on the NMR timescale, and a single, sharp, time-averaged signal is observed for the isopropyl groups.

-

Data Analysis: The rotational barrier (ΔG‡) can be calculated from the coalescence temperature and the chemical shift difference between the exchanging signals at low temperature using the Eyring equation. More sophisticated analysis involves complete lineshape analysis of the spectra at various temperatures.[2]

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Computational workflow for conformational analysis.

Caption: Simplified potential energy surface for C-N rotation.

Caption: Dynamic NMR experimental workflow.

Conclusion

The conformational analysis of this compound reveals the significant impact of steric hindrance on the rotational dynamics of the amide bond. Theoretical calculations, particularly using DFT methods, provide a detailed picture of the potential energy surface, identifying the ground and transition states for C-N bond rotation. These computational predictions can be corroborated by experimental data from dynamic NMR spectroscopy, which directly measures the free energy of activation for this process. A thorough understanding of the conformational preferences and rotational barriers of sterically hindered amides like DIPF is crucial for predicting their reactivity and for the rational design of molecules with specific three-dimensional structures in the fields of materials science and drug discovery.

References

Methodological & Application

Application Notes and Protocols for N,N-Diisopropylformamide as a High-Boiling Point Solvent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of N,N-Diisopropylformamide (DiPFA) as a high-boiling point, polar aprotic solvent in organic synthesis, with a focus on its potential applications in drug development and materials science.

Introduction to this compound (DiPFA)

This compound is a sterically hindered, polar aprotic solvent with a high boiling point of 196 °C. Its chemical structure, featuring bulky isopropyl groups on the nitrogen atom, imparts unique properties that can be advantageous in specific reaction conditions, particularly those requiring elevated temperatures. DiPFA can serve as a viable alternative to other high-boiling point polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP), especially when different solvency, reaction kinetics, or side-product profiles are desired.

Physical and Chemical Properties

A comprehensive comparison of the physical properties of DiPFA with other common high-boiling point polar aprotic solvents is presented in the table below. This data is crucial for solvent selection, reaction scale-up, and process safety considerations.

| Property | This compound (DiPFA) | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | N-Methyl-2-pyrrolidone (NMP) |

| CAS Number | 2700-30-3 | 68-12-2 | 67-68-5 | 872-50-4 |

| Molecular Formula | C₇H₁₅NO | C₃H₇NO[1] | C₂H₆OS | C₅H₉NO |

| Molecular Weight | 129.20 g/mol | 73.09 g/mol [1] | 78.13 g/mol | 99.13 g/mol |

| Boiling Point (°C) | 196 | 153[2] | 189[2] | 202[3] |

| Melting Point (°C) | 10-11[4] | -61 | 18.5 | -24 |

| Density (g/mL at 25 °C) | 0.89[4] | 0.944 | 1.100 | 1.028 |

| Dielectric Constant | Not readily available | 36.71[2] | 46.68[2] | 32.2[3] |

| Dipole Moment (D) | Not readily available | 3.86[2] | 3.96[2] | 4.09[3] |

Application in High-Temperature Vilsmeier-Haack Reactions

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, which is formed from a substituted formamide and a halogenating agent, typically phosphorus oxychloride (POCl₃).[5] While DMF is the most commonly used formamide, the general mechanism is applicable to other N,N-disubstituted formamides.[5]

The high boiling point of DiPFA makes it an excellent solvent and reagent for Vilsmeier-Haack reactions that require elevated temperatures to proceed at a reasonable rate, particularly with less reactive substrates. The steric bulk of the isopropyl groups on the DiPFA-derived Vilsmeier reagent may also offer unique regioselectivity in certain cases.

Logical Workflow for a High-Temperature Vilsmeier-Haack Reaction using DiPFA

Caption: Vilsmeier-Haack reaction pathway using DiPFA.

Model Experimental Protocol for High-Temperature Vilsmeier-Haack Formylation

This protocol is a model adapted from general procedures for the Vilsmeier-Haack reaction and should be optimized for specific substrates.

Materials:

-

This compound (DiPFA), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Electron-rich aromatic substrate

-

Anhydrous 1,2-dichloroethane (DCE) or other suitable high-boiling point solvent (optional)

-

Ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place anhydrous this compound (3.0 eq.). If a co-solvent is used, dissolve the DiPFA in anhydrous DCE. Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (1.2 eq.) dropwise via the dropping funnel to the stirred DiPFA solution. Maintain the temperature below 10 °C during the addition.

-